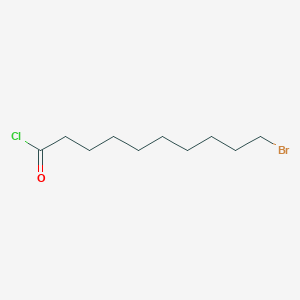

10-Bromodecanoyl chloride

Description

Contextualization of ω-Bromoalkanoyl Chlorides as Versatile Building Blocks in Organic Synthesis

Omega-bromoalkanoyl chlorides, the chemical class to which 10-bromodecanoyl chloride belongs, are esteemed as versatile building blocks in organic synthesis. nih.gov Their utility stems from the presence of two distinct reactive functional groups at opposite ends of an aliphatic chain. This arrangement allows chemists to perform a diverse range of chemical manipulations. The acyl chloride group is a highly reactive acylating agent, readily participating in reactions with a variety of nucleophiles such as alcohols, amines, and organometallic reagents. iitk.ac.in This reactivity is fundamental to the construction of larger molecules.

The terminal bromine atom, on the other hand, provides a site for a different set of transformations. It can be displaced by a wide range of nucleophiles in SN2 reactions or can be used to form organometallic reagents, such as Grignard or organolithium reagents, which can then participate in carbon-carbon bond-forming reactions. The length of the alkyl chain separating these two functional groups can be varied, providing chemists with a tool to introduce spacers of defined lengths into target molecules. This is particularly useful in fields such as medicinal chemistry and materials science, where the distance between specific functional moieties can critically influence biological activity or material properties.

Historical Development and Evolution of Long-Chain Acyl Halide Chemistry in Academic Research

The history of acyl halide chemistry is deeply rooted in the foundations of modern organic chemistry. wikipedia.org While the synthesis of simple acyl chlorides was established in the 19th century, the systematic study and application of long-chain acyl halides in academic research evolved more gradually. Early work focused on the conversion of naturally occurring long-chain carboxylic acids, derived from fats and oils, into their more reactive acyl chloride counterparts. researchgate.net These transformations were initially driven by the need to create soaps and other surfactants.

As the 20th century progressed, the development of new synthetic methods and a deeper understanding of reaction mechanisms broadened the scope of long-chain acyl halide chemistry. researchgate.net Researchers began to explore the unique properties and potential applications of these molecules. The introduction of milder and more selective halogenating agents allowed for the synthesis of acyl halides from a wider range of starting materials with greater efficiency. A significant advancement was the development of methods that did not require the isolation of the carboxylic acid, streamlining the synthetic process. researchgate.net The advent of modern analytical techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, was crucial in characterizing these long-chain compounds and their reaction products, providing unprecedented insight into their structure and reactivity. In recent years, the focus has shifted towards the development of more sustainable and environmentally friendly methods for acyl halide synthesis and their application in increasingly complex synthetic challenges. nih.gov

Overview of Academic Research Trajectories for this compound as a Functionalized Precursor

Academic research involving this compound has primarily focused on its role as a bifunctional precursor for the synthesis of complex molecules with specific functions. Its ten-carbon chain provides a flexible spacer, and its two reactive ends allow for the introduction of different chemical entities.

One significant research trajectory involves its use in the synthesis of novel materials. For instance, it has been used as a linker molecule to create self-assembled monolayers on various substrates. The acyl chloride end can react with surface hydroxyl or amine groups to form a covalent bond, while the terminal bromine can be further functionalized. This approach has been explored for the development of sensors and other molecular electronic devices. google.com

In the field of medicinal chemistry, this compound has been employed to synthesize derivatives of biologically active compounds. For example, it has been used to attach long alkyl chains to drug molecules, a strategy often employed to enhance their lipophilicity and, consequently, their ability to cross cell membranes. researchgate.net Research has also explored its use in creating linkers for antibody-drug conjugates, where the acyl chloride would react with a functionality on the drug and the bromo-terminus would be used to attach to the antibody.

Furthermore, this compound has been utilized in the synthesis of specialized polymers and dendrimers. The ability to react at both ends of the molecule allows it to be incorporated into polymer backbones or to serve as a branching unit in the construction of dendritic structures. For example, it can be used to create polyester (B1180765) or polyamide chains with pendant bromo groups that can be subsequently modified to introduce desired functionalities.

A notable application of a related compound, 12-bromododecanoyl chloride, was in the synthesis of acylated ferrocenes, which were then converted to ferrocenyl alkyl bromides and further derivatized for potential use in high-density memory devices. google.com This highlights the utility of ω-bromoalkanoyl chlorides in creating molecules with specific electronic properties.

The versatility of this compound is further demonstrated by its use as a starting material for other valuable synthetic intermediates. For example, it can be readily converted to 10-bromodecanoic acid or 10-bromo-1-decanol, which are themselves useful precursors in various synthetic endeavors. chemsrc.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

10-bromodecanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrClO/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLCFQNDDOKXQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)Cl)CCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20501680 | |

| Record name | 10-Bromodecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73674-11-0 | |

| Record name | 10-Bromodecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 10 Bromodecanoyl Chloride

Established Laboratory-Scale Preparation from ω-Bromodecanoic Acid

The most common and direct laboratory-scale synthesis of 10-bromodecanoyl chloride begins with its corresponding carboxylic acid, 10-bromodecanoic acid. This precursor is itself synthesized from 1,10-decanediol (B1670011) through a two-step process involving initial bromination and subsequent oxidation. chemicalbook.com

Thionyl Chloride-Mediated Conversion Protocols for ω-Bromoalkanoic Acids

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, often accomplished using thionyl chloride (SOCl₂). savemyexams.commasterorganicchemistry.com This method is particularly effective for ω-bromoalkanoic acids like 10-bromodecanoic acid.

The reaction mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. libretexts.orglibretexts.org This forms a chlorosulfite intermediate, which is a much better leaving group than the original hydroxyl group. libretexts.org A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. masterorganicchemistry.comyoutube.com The irreversible nature of the reaction, driven by the escape of these gases, contributes to its high efficiency. masterorganicchemistry.comyoutube.com

A typical laboratory protocol involves reacting 10-bromodecanoic acid with an excess of thionyl chloride, often with gentle heating to ensure the reaction goes to completion. orgsyn.org The reaction can be performed neat or in an inert solvent.

Reaction of 10-Bromodecanoic Acid with Thionyl Chloride:

| Reactant | Reagent | Product | Byproducts |

| 10-Bromodecanoic Acid | Thionyl Chloride (SOCl₂) | This compound | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) |

Refinements in Purification and Yield Optimization for this compound Synthesis

Optimizing the yield and purity of this compound involves careful control of reaction conditions and purification methods. The use of excess thionyl chloride ensures the complete conversion of the starting carboxylic acid. orgsyn.org However, this excess reagent must be removed after the reaction.

Purification is typically achieved by distillation under reduced pressure (vacuum distillation). chemguide.co.uklibretexts.orglibretexts.org This technique is crucial for separating the desired acyl chloride from any remaining thionyl chloride and other non-volatile impurities. The significant difference in boiling points between this compound and the starting material, 10-bromodecanoic acid, allows for effective separation.

To further enhance purity, washing the crude product with an appropriate solvent might be employed, though care must be taken to avoid hydrolysis of the reactive acyl chloride group. The anhydrous conditions are paramount throughout the synthesis and purification process to prevent the conversion of the acyl chloride back to the carboxylic acid. chemistrystudent.com

Alternative Synthetic Routes for Long-Chain Acyl Chlorides

While thionyl chloride is a widely used reagent, other methods exist for the synthesis of long-chain acyl chlorides, offering potential advantages in specific contexts.

Application of Phosphorous Halides and Other Halogenating Reagents

Phosphorus halides, such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃), are effective reagents for converting carboxylic acids to acyl chlorides. savemyexams.comchemguide.co.uklibretexts.org

Phosphorus Pentachloride (PCl₅): This solid reagent reacts with carboxylic acids, even in the cold, to produce the acyl chloride, along with phosphorus oxychloride (POCl₃) and hydrogen chloride gas. chemguide.co.uklibretexts.org The reaction is vigorous and the products can be separated by fractional distillation. chemguide.co.uklibretexts.org

Phosphorus Trichloride (PCl₃): The reaction with liquid PCl₃ is less dramatic than with PCl₅. chemguide.co.uklibretexts.org It yields the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.uk Fractional distillation is also used for separation in this case. chemguide.co.uklibretexts.org

Another halogenating agent that has been explored for the chlorination of fatty acids is trichloroisocyanuric acid (TCCA). unimi.itacs.org TCCA is considered a greener and safer alternative to other halogenating agents. unimi.itacs.org While its primary application has been in the α-chlorination of fatty acids, its potential for the direct conversion of the carboxylic acid group to an acyl chloride warrants consideration. unimi.itacs.org Oxalyl chloride, often used with a catalytic amount of pyridine (B92270), is another effective reagent for this transformation, particularly under mild conditions. nih.gov

Comparison of Halogenating Agents:

| Reagent | Byproducts | Separation Method |

| Thionyl Chloride (SOCl₂) | SO₂(g), HCl(g) | Distillation |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl(g) | Fractional Distillation |

| Phosphorus Trichloride (PCl₃) | H₃PO₃ | Fractional Distillation |

| Oxalyl Chloride ((COCl)₂) | CO(g), CO₂(g), HCl(g) | Distillation |

Considerations for Scalability and Process Intensification in Acyl Chloride Production

Scaling up the synthesis of acyl chlorides from laboratory to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. Process intensification, which aims to develop smaller, more efficient, and often continuous manufacturing processes, offers significant advantages over traditional batch methods. energy.gov

Continuous flow reactors, for instance, provide superior heat and mass transfer, which is particularly important for managing the exothermic nature of many halogenation reactions. corning.com This enhanced control leads to higher selectivity, better yields, and improved product consistency. corning.com The small reaction volumes within continuous flow systems also inherently reduce the risks associated with handling highly reactive and potentially hazardous materials like thionyl chloride. corning.com

The move towards continuous manufacturing can significantly reduce capital and operational expenditures by minimizing the footprint of the production plant and enabling more automated control. corning.comacs.org The development of robust in-line analytical techniques allows for real-time monitoring and optimization of the reaction, further enhancing process efficiency and product quality. corning.com For the production of this compound, a continuous flow process could offer a safer and more scalable alternative to traditional batch reactions.

Reactivity and Reaction Mechanisms of 10 Bromodecanoyl Chloride

Nucleophilic Acyl Substitution Reactions of 10-Bromodecanoyl Chloride

The acyl chloride functional group is characterized by a highly electrophilic carbonyl carbon, making it susceptible to attack by a wide variety of nucleophiles. libretexts.orgwikipedia.org These reactions proceed via a nucleophilic acyl substitution mechanism, where the chloride ion serves as an excellent leaving group. libretexts.org

This compound is utilized in the synthesis of complex esters, particularly with sterically hindered or sensitive polyol substrates like phorbol (B1677699). Phorbol esters are a class of naturally occurring compounds known for a wide range of biological activities, including the activation of protein kinase C (PKC). cjnmcpu.comwikipedia.org The synthesis of phorbol derivatives often involves the targeted esterification of its hydroxyl groups.

In a typical procedure, the hydroxyl groups of phorbol are reacted with this compound in the presence of a coupling agent and a base. For instance, the synthesis of 12,13-di(10-bromodecanoyl)-phorbol involves the esterification of phorbol at the C12 and C13 positions. cjnmcpu.comcjnmcpu.com Such reactions are often carried out using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in an anhydrous solvent like dichloromethane (B109758) (DCM). cjnmcpu.comresearchgate.net To achieve selective esterification, protection of more reactive hydroxyl groups, such as the one at C20, with a bulky group like trityl chloride may be necessary prior to the esterification step. cjnmcpu.comresearchgate.net The trityl protecting group can subsequently be removed under mild acidic conditions (e.g., 3% HClO₄/MeOH) to yield the final product. cjnmcpu.comresearchgate.net

Table 1: Exemplary Esterification of Phorbol with this compound

| Parameter | Description | Source(s) |

| Substrate | Phorbol (often with C20-OH protected) | cjnmcpu.com, researchgate.net |

| Reagent | This compound | cjnmcpu.com, cjnmcpu.com |

| Catalyst/Base | DMAP (4-dimethylaminopyridine) | cjnmcpu.com, researchgate.net |

| Coupling Agent | EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | cjnmcpu.com, researchgate.net |

| Solvent | Dichloromethane (DCM) | cjnmcpu.com, researchgate.net |

| Product Example | 12,13-di(10-bromodecanoyl)-phorbol | cjnmcpu.com, cjnmcpu.com |

Acyl chlorides readily react with primary and secondary amines to form amides. pressbooks.pub This transformation is a cornerstone of organic synthesis and is applied to the modification of complex nitrogen-containing molecules. Tetrahydro-β-carboline (THβC) is a prominent heterocyclic scaffold found in many natural products and pharmacologically active compounds. analis.com.mynih.gov The acylation of the nitrogen atom within the piperidine (B6355638) ring of the THβC system is a common strategy to modulate its biological properties. researchgate.net

The reaction of this compound with a tetrahydro-β-carboline derivative proceeds via nucleophilic attack of the secondary amine nitrogen on the electrophilic acyl chloride carbon. This reaction typically requires at least two equivalents of the amine or one equivalent of the amine and a non-nucleophilic base (like pyridine (B92270) or triethylamine). pressbooks.pub One equivalent of the amine acts as the nucleophile, while the second equivalent neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the starting amine. pressbooks.pub This method allows for the synthesis of N-acyl-tetrahydro-β-carbolines, which can be evaluated for various biological activities, such as antifungal or antitumor properties. nih.govnih.gov

Table 2: General Conditions for Amidation of Tetrahydro-β-carbolines

| Parameter | Description | Source(s) |

| Substrate | Tetrahydro-β-carboline (or its derivatives) | nih.gov, researchgate.net |

| Reagent | This compound | N/A |

| Stoichiometry | Typically 2 equivalents of amine are used per equivalent of acyl chloride. | pressbooks.pub |

| Base (Alternative) | A non-nucleophilic base like pyridine or triethylamine (B128534) can be used. | pressbooks.pub |

| Product Example | N-(10-Bromodecanoyl)-tetrahydro-β-carboline | nih.gov, researchgate.net |

A key aspect of the chemistry of this compound is the marked difference in reactivity between the acyl chloride and the alkyl bromide functional groups. The acyl chloride is significantly more electrophilic and reactive towards nucleophiles than the alkyl bromide. libretexts.org This allows for highly chemoselective reactions where nucleophiles react exclusively at the acyl chloride position while leaving the terminal bromine atom intact.

This selectivity is fundamental to its use as a bifunctional linker. For example, in the nucleophilic acyl substitution reactions described above (esterification and amidation), common oxygen and nitrogen nucleophiles react rapidly with the acyl chloride under mild conditions, while the alkyl bromide end of the molecule remains unchanged. The resulting product retains the bromo functionality, which can then be used for subsequent transformations, such as nucleophilic substitution (SN2) reactions or the formation of organometallic reagents, under different reaction conditions. This chemoselectivity has also been demonstrated in transition metal-catalyzed reactions, where conditions can be tuned to selectively activate the C(acyl)-Cl bond over an alkyl-Br bond. nsf.gov

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Acyl Moiety

While classical reactions of this compound focus on nucleophilic substitution, modern catalytic methods have expanded its synthetic utility to include carbon-carbon bond-forming cross-coupling reactions.

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for forming C-C bonds. yonedalabs.com A specific variant, the acylative Suzuki-Miyaura coupling, allows for the synthesis of ketones from the reaction of an acyl chloride with an organoboron reagent, such as a boronic acid or its esters. nih.govmdpi.com This reaction serves as a catalytic alternative to classical methods like Friedel-Crafts acylation or the addition of organometallic reagents to carboxylic acid derivatives. mdpi.com

The reaction of this compound with an organoboron compound (e.g., an arylboronic acid) typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂, and a base, often a carbonate like Cs₂CO₃ or Na₂CO₃, in an anhydrous solvent. nih.govresearchgate.net A key advantage of this method is its high chemoselectivity; the palladium catalyst selectively facilitates the cleavage of the C(acyl)-Cl bond for oxidative addition, leaving the C(alkyl)-Br bond untouched under appropriate conditions. nsf.gov This allows for the synthesis of complex bromo-ketones, which can be further functionalized at the bromine-bearing terminus.

Table 3: Key Components of Acylative Suzuki-Miyaura Coupling

| Component | Example(s) | Role | Source(s) |

| Electrophile | This compound | Acyl source | mdpi.com |

| Nucleophile | Arylboronic acids, organotrifluoroborates | Source of the R' group in the ketone R-CO-R' | nih.gov, mdpi.com |

| Catalyst | Pd(PPh₃)₄, PdCl₂, Pd(dba)₂ | Catalyzes the C-C bond formation | nih.gov, researchgate.net |

| Base | Cs₂CO₃, K₂CO₃, Na₂CO₃ | Activates the organoboron reagent | nih.gov, researchgate.net, nih.gov |

| Solvent | Toluene, Diethyl ether (anhydrous) | Reaction medium | nih.gov |

Direct C(sp³)-H functionalization represents a state-of-the-art strategy in organic synthesis, enabling the conversion of inert C-H bonds into new functional groups. sigmaaldrich.com Recent advancements have established photocatalytic methods for the direct acylation of C(sp³)-H bonds using acyl halides. torvergata.ittue.nl

One such approach merges photocatalysis with nickel catalysis. torvergata.itnih.gov In this system, a photocatalyst, such as the decatungstate anion ([W₁₀O₃₂]⁴⁻), acts as a powerful hydrogen atom transfer (HAT) agent upon photo-excitation. tue.nlnih.gov It selectively abstracts a hydrogen atom from an unfunctionalized alkane, generating a nucleophilic carbon-centered radical. tue.nlnih.gov This radical is then intercepted by a nickel catalyst that has already reacted with the acyl chloride (e.g., this compound). tue.nl This ultimately forges a new C(sp³)-C(sp²) bond, yielding a ketone. This methodology is noted for its mild reaction conditions and high regioselectivity, even in complex molecules, and can be significantly accelerated using microfluidic flow reactors. torvergata.ittue.nl Another strategy utilizes a dual Ni/Ir photoredox system to achieve the cross-coupling of acyl chlorides with unactivated C(sp³)–H substrates under mild conditions. nih.gov

Table 4: Dual Catalytic System for Direct C(sp³)-H Acylation

| Component | Example(s) | Role | Source(s) |

| Acyl Source | This compound | Provides the acyl group | torvergata.it, tue.nl |

| C-H Substrate | Unfunctionalized alkanes (e.g., cyclohexane) | Source of the alkyl group | torvergata.it, nih.gov |

| HAT Photocatalyst | Tetrabutylammonium decatungstate (TBADT) | Abstracts H atom from C-H bond to form a radical | tue.nl, nih.gov |

| Coupling Catalyst | Nickel complex (e.g., NiCl₂·glyme) | Mediates the C-C bond formation | tue.nl |

| Light Source | UV light (e.g., 365 nm) | Excites the photocatalyst | nih.gov |

| Reaction Environment | Batch or continuous-flow microreactor | Flow reactors can reduce reaction times from hours to minutes | torvergata.it, tue.nl |

Electrophilic and Radical Pathways of this compound

Friedel-Crafts Acylation Applications in Aromatic and Polymeric Systems

The acyl chloride group of this compound is a classic electrophile for Friedel-Crafts acylation reactions, a cornerstone of electrophilic aromatic substitution. sigmaaldrich.combyjus.comlibretexts.orglibretexts.orgorganic-chemistry.org This reaction allows for the introduction of the 10-bromodecanoyl moiety onto aromatic and heteroaromatic rings, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The mechanism involves the formation of a highly electrophilic acylium ion through the interaction of the acyl chloride with the Lewis acid. byjus.com This acylium ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the corresponding aryl ketone. byjus.com A key advantage of Friedel-Crafts acylation over alkylation is the deactivating nature of the resulting ketone, which prevents polysubstitution. libretexts.orglibretexts.org

The application of Friedel-Crafts acylation extends beyond small aromatic molecules to the functionalization of polymeric systems. A notable example is the acylation of polystyrene. researchgate.net In this process, the pendant phenyl groups of the polystyrene backbone act as the aromatic substrate. The reaction with an acyl chloride, such as this compound, in the presence of a Lewis acid catalyst, would result in the covalent attachment of the 10-bromodecanoyl group to the polymer chain. researchgate.net This modification introduces a new functional handle (the terminal bromide) onto the polymer, which can then be used for further chemical transformations, such as grafting other polymer chains or introducing specific functionalities. This approach is a powerful tool for the post-polymerization modification of commodity polymers, enabling the creation of materials with tailored properties. nih.gov

The following table outlines the key aspects of Friedel-Crafts acylation using this compound with both aromatic and polymeric substrates.

| Substrate | Catalyst | Product | Key Features |

| Benzene | AlCl₃ | 10-Bromo-1-phenyl-1-decanone | Introduction of a long-chain keto-bromide to an aromatic ring. |

| Toluene | FeCl₃ | 10-Bromo-1-(p-tolyl)-1-decanone | Regioselective acylation directed by the methyl group. |

| Polystyrene | AlCl₃ | Polystyrene-graft-(10-bromodecanoyl) | Post-polymerization functionalization of a commodity polymer. |

| Naphthalene | AlCl₃ | 1-(10-Bromodecanoyl)naphthalene | Acylation of a polycyclic aromatic hydrocarbon. |

Radical-Mediated Functionalizations Involving the Acyl Moiety and Bromide Atom

The terminal bromide atom of this compound serves as a key functional group for initiating radical-mediated transformations. One of the most significant applications in this area is its use as an initiator in Atom Transfer Radical Polymerization (ATRP). cmu.edursc.orgtcichemicals.comsigmaaldrich.com ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. cmu.edusigmaaldrich.com

In a typical ATRP process, a transition metal complex, commonly copper-based, in a lower oxidation state (e.g., Cu(I)Br) reversibly abstracts the bromine atom from an initiator like this compound. sigmaaldrich.com This generates a carbon-centered radical that can then propagate by adding to monomer units. The concurrent oxidation of the metal complex (e.g., to Cu(II)Br₂) establishes a dynamic equilibrium between the active (propagating radical) and dormant (alkyl bromide) species. sigmaaldrich.com This equilibrium is heavily shifted towards the dormant species, which keeps the concentration of active radicals low, thereby minimizing termination reactions and allowing for controlled polymer growth. The acyl chloride functionality of this compound would remain intact during this process, provided the chosen monomer and reaction conditions are compatible, leading to the formation of a polymer chain with a terminal acyl chloride group. This end group can then be utilized for subsequent modifications.

Beyond polymerization, the bromide atom can participate in other radical-mediated functionalizations. For example, in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) and a hydrogen donor like tributyltin hydride, the bromide can be reductively cleaved to generate a decanoyl chloride radical. This radical can then undergo various reactions, such as cyclization if an appropriate unsaturated moiety is present within the molecule, or intermolecular addition to alkenes or alkynes.

The table below details potential radical-mediated functionalizations involving this compound.

| Reaction Type | Initiator/Catalyst | Reactant | Product |

| Atom Transfer Radical Polymerization (ATRP) | CuBr / Ligand | Styrene | Polystyrene with a terminal 10-bromodecanoyl group |

| Radical Cyclization | AIBN / Bu₃SnH | (if an internal double/triple bond is present) | Cyclic ketone derivative |

| Reductive Dehalogenation | AIBN / Bu₃SnH | - | Decanoyl chloride |

| Radical Addition to Alkenes | Peroxide Initiator | Alkene | Functionalized long-chain ketone |

Applications of 10 Bromodecanoyl Chloride in Advanced Synthetic Chemistry

Role in Complex Natural Product and Bioactive Molecule Synthesis

The dual reactivity of 10-bromodecanoyl chloride makes it a strategic component in the synthesis and derivatization of intricate molecules designed for pharmacological evaluation.

Phorbol (B1677699) esters are a class of naturally occurring diterpenoids known for their potent biological activities, including tumor promotion and pro-apoptotic effects, which are primarily mediated through the activation of protein kinase C (PKC). google.com The specific biological response is highly dependent on the nature of the ester groups at the C12 and C13 positions. The lipophilicity and structure of these acyl chains are critical for the molecule's ability to insert into the lipid bilayer and interact with its receptor. umich.edugoogle.com

In the pursuit of novel therapeutic agents, particularly for anti-HIV research, synthetic modification of the phorbol scaffold is a key strategy. By introducing diverse acyl chains, chemists can fine-tune the molecule's activity and safety profile. In a study focused on developing new anti-HIV agents, a series of phorbol diesters were synthesized, including 12,13-di(10-bromodecanoyl)-phorbol . Current time information in Pasuruan, ID. This derivatization was accomplished by reacting phorbol with a terminal brominated fatty acid, demonstrating the utility of reagents like this compound in creating analogues for pharmacological screening. Current time information in Pasuruan, ID. The terminal bromine on the acyl chain also offers a site for potential further conjugation to other molecules or probes. The anti-HIV-1 activity of this synthesized compound was evaluated, providing crucial structure-activity relationship (SAR) data. Current time information in Pasuruan, ID.

| Compound | Application/Target | Key Finding | Source |

|---|---|---|---|

| 12,13-di(10-bromodecanoyl)-phorbol | Anti-HIV-1 Activity | Exhibited an EC50 value of 19,873.3 nmol·L−1. | Current time information in Pasuruan, ID. |

The tetrahydro-β-carboline scaffold is a privileged structure in medicinal chemistry, forming the core of many natural and synthetic compounds with a wide range of biological activities, including potent antitumor properties. nih.gov The strategic functionalization of this heterocyclic system, particularly at the N2 position, has been a fruitful avenue for the discovery of novel anticancer agents.

In the development of inhibitors for the transforming growth factor-β (TGFβ) signaling pathway, which is a pivotal oncogenic pathway in advanced cancers, a series of tetrahydro-β-carboline derivatives were synthesized. nih.gov The goal was to create a library of compounds to explore the structure-activity relationship. Within this context, this compound was used to acylate a tetrahydro-β-carboline intermediate, yielding the specific derivative Ethyl(S)-2-(10-bromodecanoyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate . This reaction highlights the role of this compound in introducing a long, functionalized chain to the core structure, enabling the exploration of how lipophilicity and the terminal halide affect biological activity.

| Compound | Synthetic Utility | Reported Yield | Application Context |

|---|---|---|---|

| Ethyl(S)-2-(10-bromodecanoyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate | N-acylation of the tetrahydro-β-carboline core | 92% | Synthesis of potential antitumor agents |

Steroid scaffolds, such as that of estradiol (B170435), are frequently modified to create targeted therapeutics or to develop inhibitors of specific enzymes involved in steroid metabolism. One established strategy involves attaching functionalized side chains to the steroid nucleus to alter receptor binding, modulate activity, or introduce a reactive group for conjugation. The synthesis of steroid derivatives bearing bromoalkyl or bromoalkylamide side chains has been shown to be an effective approach for creating inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase (17β-HSD) without inducing estrogenic activity.

For instance, researchers have prepared 16α-(bromoalkylamide) derivatives of estradiol as potent inhibitors of 17β-HSD type 1. This work demonstrates the principle of using a bromo-functionalized chain to probe active sites and modulate biological function. While not specifying this compound, this research validates the chemical strategy for which it is perfectly suited. The hydroxyl groups on the estradiol core are reactive sites for esterification with an acyl chloride like this compound. Such a reaction would produce a lipophilic estradiol ester with a terminal bromide, creating a steroid analogue with potential for enzyme inhibition or for use as a building block in targeted drug delivery systems.

Biological probes are essential tools for studying cellular processes, visualizing molecular targets, and understanding drug mechanisms of action. A common strategy in probe design involves conjugating a reporter molecule, such as a fluorophore, to a ligand that targets a specific protein or cellular structure. For probes intended to interact with membrane-bound proteins or to cross cell membranes, increasing lipophilicity is often necessary.

This compound is an ideal reagent for this purpose. Its ten-carbon chain significantly increases the lipophilicity of a polar molecule, facilitating its insertion into or passage through cellular membranes. The synthesis of fluorescent probes can be achieved by first reacting this compound with a hydroxyl or amino group on a fluorophore (e.g., BODIPY or rhodamine derivatives). This reaction attaches the lipophilic bromo-decanoyl chain to the reporter molecule. The terminal bromine then serves as a versatile reactive handle for a second coupling reaction, allowing the lipophilic reporter to be conjugated to a targeting ligand, antibody, or other molecule of interest. This two-step strategy enables the modular construction of sophisticated biological probes designed for specific applications in cellular imaging and analysis.

Utilization in Polymer and Materials Science Research

In materials science, this compound serves as a functionalizing agent to modify polymer backbones, thereby introducing new properties and applications, particularly in the field of separation membranes.

Anion exchange membranes (AEMs) are critical components in electrochemical devices such as fuel cells. The performance of an AEM is largely determined by its ability to conduct anions efficiently, which requires the presence of cationic functional groups within the polymer matrix. A leading strategy for fabricating high-performance AEMs involves the use of block copolymers, which self-assemble into well-defined nanostructures with distinct hydrophilic (ion-conducting) and hydrophobic (structural) domains.

A common method to prepare AEMs is to introduce quaternary ammonium (B1175870) groups onto a stable polymer backbone. This is often achieved through a two-step process: functionalization followed by quaternization. nih.gov Polymers containing hydroxyl or amine groups can be readily functionalized by acylation with this compound. This reaction grafts a decanoyl side chain with a terminal bromide onto the polymer backbone. In the subsequent step, the pendant bromo-alkane chains are quaternized by reaction with a tertiary amine, such as trimethylamine. google.comnih.gov This reaction converts the neutral bromo-functionalized polymer into a polycation, creating the fixed positive charges necessary for anion conduction. This synthetic route allows for precise control over the density of cationic groups and the length of the lipophilic spacer, enabling the fine-tuning of the AEM's morphology and transport properties. nih.gov

Grafting to Polymer Backbones for Modified Material Properties through Acyl Chemistry

The acyl chloride functionality of this compound serves as a highly reactive site for grafting onto polymer backbones that possess nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH2) groups. This "grafting to" approach is a powerful strategy for modifying the surface and bulk properties of various polymeric materials. The long bromo-decyl chain introduced by this reaction can impart significant changes to the polymer's characteristics.

One of the primary applications in this area is the surface modification of biopolymers like cellulose (B213188) and chitosan. The hydroxyl groups present on the surface of these polysaccharides can react with this compound, leading to the covalent attachment of the bromo-decanoyl side chains. This modification can dramatically alter the surface energy of the material, transforming a hydrophilic surface into a more hydrophobic one. This increased hydrophobicity can enhance moisture resistance and improve compatibility with non-polar polymer matrices in composite materials.

The terminal bromide on the grafted chain offers a secondary point of functionality. It can serve as an initiation site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This allows for the growth of a second, different polymer chain from the initial backbone, leading to the formation of well-defined graft copolymers with complex architectures. These "polymer brushes" can be designed to introduce a wide range of properties, including enhanced lubrication, anti-fouling characteristics, and stimuli-responsive behavior.

| Polymer Backbone | Functional Group | Reaction Type | Resulting Property Modification |

| Cellulose | Hydroxyl (-OH) | Acylation | Increased hydrophobicity, initiator for ATRP |

| Chitosan | Amine (-NH2), Hydroxyl (-OH) | Acylation | Modified solubility, antimicrobial activity |

| Poly(vinyl alcohol) | Hydroxyl (-OH) | Acylation | Enhanced thermal stability, altered mechanical properties |

Detailed Research Findings:

Studies have demonstrated the successful grafting of long-chain acyl chlorides onto various polymer substrates. The reaction is typically carried out in a suitable organic solvent in the presence of a base to neutralize the hydrochloric acid byproduct. The degree of substitution, which is the number of grafted chains per polymer repeat unit, can be controlled by adjusting the reaction conditions, such as the stoichiometry of the reactants, temperature, and reaction time. Characterization techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the covalent attachment of the bromo-decanoyl chains. The resulting changes in material properties are then evaluated using methods such as contact angle measurements for hydrophobicity, differential scanning calorimetry (DSC) for thermal properties, and atomic force microscopy (AFM) for surface morphology.

Synthesis of Amphiphilic Molecules and Supramolecular Assemblies Using Long Alkyl Chains

The distinct hydrophobic (long alkyl chain) and reactive (acyl chloride and bromide) components of this compound make it an ideal building block for the synthesis of amphiphilic molecules. These molecules, possessing both water-loving (hydrophilic) and water-fearing (hydrophobic) parts, can spontaneously self-assemble in solution to form a variety of ordered supramolecular structures, such as micelles, vesicles, and nanotubes.

A common strategy involves reacting this compound with a hydrophilic polymer or molecule. For instance, reaction with a hydrophilic polymer like poly(ethylene glycol) (PEG) bearing a terminal amine or hydroxyl group results in the formation of an amphiphilic block copolymer. The hydrophobic 10-bromodecanoyl segment will tend to aggregate in aqueous environments to minimize contact with water, while the hydrophilic PEG segment will remain solvated, driving the formation of core-shell micellar structures.

The terminal bromide of the 10-bromodecanoyl moiety provides a versatile handle for further functionalization, allowing for the introduction of specific functionalities to the hydrophobic core or the corona of the self-assembled nanostructures. This can be exploited for applications in drug delivery, where the hydrophobic core can encapsulate poorly water-soluble drugs, and the corona can be modified with targeting ligands to direct the nanocarriers to specific cells or tissues.

| Hydrophilic Block | Linkage Chemistry | Resulting Amphiphile | Supramolecular Assembly |

| Poly(ethylene glycol) (PEG) | Amide or Ester | PEG-block-poly(10-bromodecanoyl) | Micelles, Vesicles |

| Sugars (e.g., glucose, mannose) | Ester | Glycolipid analogue | Lamellar structures, Nanotubes |

| Peptides | Amide | Lipopeptide | Fibrils, Hydrogels |

Detailed Research Findings:

The synthesis of such amphiphilic molecules is well-documented in scientific literature. The reaction conditions are typically mild to preserve the integrity of the hydrophilic segment. The self-assembly behavior of the resulting amphiphiles is studied using techniques like dynamic light scattering (DLS) to determine the size and size distribution of the aggregates, transmission electron microscopy (TEM) and scanning electron microscopy (SEM) to visualize their morphology, and critical micelle concentration (CMC) measurements to determine the concentration at which self-assembly occurs. The properties of these supramolecular assemblies, such as their drug loading capacity and release kinetics, are then investigated to assess their potential for various biomedical and nanotechnological applications.

Analytical Characterization and Computational Studies of 10 Bromodecanoyl Chloride and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 10-Bromodecanoyl chloride. Techniques such as NMR, IR, and high-resolution mass spectrometry offer complementary information, allowing for unambiguous structural assignment.

High-Resolution NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within the this compound molecule. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide distinct and predictable signals corresponding to each unique nucleus in the structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by several key signals. The methylene (B1212753) protons adjacent to the bromine atom (-CH₂Br) are deshielded and typically appear as a triplet around 3.4 ppm. The methylene protons alpha to the highly deshielding acyl chloride group (-CH₂COCl) are expected to resonate further downfield, appearing as a triplet in the range of 2.8-3.0 ppm. The large number of methylene groups in the central part of the alkyl chain create a complex multiplet, typically observed between 1.2 and 1.9 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a clear signal for each of the ten carbon atoms in the molecule. libretexts.org The carbonyl carbon of the acyl chloride is the most deshielded, appearing significantly downfield in the range of 170-174 ppm. libretexts.org The carbon atom bonded to the bromine (C-Br) is also deshielded and is expected to have a chemical shift of approximately 33-34 ppm. The carbon alpha to the carbonyl group (C-COCl) will resonate around 45-50 ppm. The remaining methylene carbons of the alkyl chain appear in the range of 22-32 ppm. oregonstate.edu

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Br-CH₂ - | ~ 3.4 | Triplet |

| ClOC-CH₂ - | ~ 2.9 | Triplet |

| Br-CH₂-CH₂ - | ~ 1.85 | Multiplet |

| ClOC-CH₂-CH₂ - | ~ 1.7 | Multiplet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O | ~ 173 |

| ClOC-C H₂- | ~ 47 |

| Br-C H₂- | ~ 34 |

| Br-CH₂-C H₂- | ~ 32 |

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups in this compound. The spectrum is dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) stretch of the acyl chloride group. uobabylon.edu.iq This band appears at a characteristically high frequency, typically in the range of 1790-1815 cm⁻¹. blogspot.comuomustansiriyah.edu.iq The presence of this intense peak is a clear indicator of the acyl chloride functionality.

Another important vibrational signature is the C-Br stretching frequency, which is expected in the fingerprint region of the spectrum, generally between 690 and 515 cm⁻¹. orgchemboulder.comlibretexts.org Additionally, the C-H stretching vibrations of the long alkyl chain are observed as strong bands in the 2850-3000 cm⁻¹ region. libretexts.org

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Acyl Chloride) | Stretch | 1790 - 1815 | Strong, Sharp |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Strong |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of this compound. nih.gov It provides an accurate mass measurement, allowing for the confirmation of the molecular formula, C₁₀H₁₈BrClO. The presence of two halogen isotopes, bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in a characteristic and complex isotopic pattern for the molecular ion peak, which is a definitive feature for compounds containing these elements.

Fragmentation analysis provides further structural confirmation. Common fragmentation pathways for long-chain acyl halides include alpha-cleavage, where the bond adjacent to the carbonyl group breaks. libretexts.org This can lead to the loss of a chlorine radical (•Cl) or the formation of an acylium ion [M-Cl]⁺. Another expected fragmentation is the cleavage of the C-Br bond. The fragmentation pattern will also show clusters of peaks separated by 14 mass units, corresponding to the sequential loss of methylene (-CH₂-) groups from the alkyl chain. libretexts.org

Chromatographic and Separation Methodologies for Purity and Isolation

Chromatographic techniques are essential for the purification of this compound after its synthesis and for monitoring the progress of reactions in which it is involved. libretexts.orgchemguide.co.uk

Column chromatography, particularly the faster variant known as flash chromatography, is a standard method for purifying this compound from starting materials and byproducts. researchgate.net Given the compound's reactive nature, especially its sensitivity to hydrolysis, purification must be conducted under anhydrous conditions using dry solvents and glassware. researchgate.net

Silica (B1680970) gel is typically used as the stationary phase. The mobile phase (eluent) is optimized to achieve good separation. For a moderately polar compound like this compound, a solvent system consisting of a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is employed. The purification process often starts with a low polarity eluent, and the polarity is gradually increased to elute the desired product from the column.

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction and assess the purity of the product. libretexts.org In the synthesis of this compound, TLC can be used to track the consumption of the starting carboxylic acid and the appearance of the acyl chloride product. libretexts.org

A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica gel) alongside a spot of the starting material. rochester.edu The plate is then developed in an appropriate solvent system. Because the acyl chloride is more reactive and generally less polar than its corresponding carboxylic acid, it will travel further up the plate, resulting in a higher Retention Factor (Rƒ) value. The completion of the reaction is indicated by the disappearance of the starting material spot. libretexts.org

However, due to the high reactivity of acyl chlorides, they can hydrolyze back to the carboxylic acid on the silica gel plate, which can complicate analysis. chemicalforums.comresearchgate.net A common strategy to overcome this is to quench a small sample of the reaction mixture with an alcohol, such as methanol, to form the more stable methyl ester. The formation of this new, stable spot can then be easily monitored by TLC to infer the presence and formation of the acyl chloride intermediate. researchgate.net After purification, the purity of this compound can be confirmed by the presence of a single spot on the TLC plate.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dichloromethane (B109758) |

| Ethyl acetate |

| Hexanes |

| Methanol |

| Petroleum ether |

| Phosphorus(III) chloride |

| Phosphorus(V) chloride |

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry offers powerful tools to investigate the behavior of molecules at an atomic and subatomic level. These approaches provide insights that can be difficult or impossible to obtain through experimental methods alone. For this compound and its derivatives, computational studies can elucidate their interactions with biological systems, predict their reactivity in chemical transformations, and help understand their influence on the properties of materials.

Molecular Docking and Dynamics Simulations for Investigating Ligand-Protein Interactions of this compound Derivatives

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques in drug discovery and molecular biology, used to predict and analyze the interaction between a small molecule (ligand) and a protein (receptor) mdpi.commdpi.com. While specific studies on this compound derivatives are not prevalent in publicly accessible literature, the principles of these methods can be applied to understand their potential biological activity.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex . For a hypothetical derivative of this compound, where the reactive acyl chloride has been converted to a more stable functional group (e.g., an amide or ester), docking studies could identify potential protein targets and binding modes. The long hydrophobic decanoyl chain would likely favor interactions with hydrophobic pockets in a protein's binding site, while the terminal bromine atom could participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.

Molecular Dynamics (MD) Simulations provide a dynamic picture of the ligand-protein complex over time, offering insights into its stability, conformational changes, and the thermodynamics of binding. An MD simulation of a this compound derivative bound to a protein would reveal the flexibility of the ligand in the binding pocket and the dynamic nature of its interactions with surrounding amino acid residues. This can help in refining the understanding of the binding mode predicted by docking and in estimating the binding free energy.

The following interactive table summarizes potential interactions that could be studied for a hypothetical this compound derivative using these computational methods.

| Interaction Type | Contributing Moiety of Derivative | Potential Interacting Protein Residues | Significance in Binding |

| Hydrophobic Interactions | Decanoyl alkyl chain | Leucine, Isoleucine, Valine, Phenylalanine | Major contributor to binding affinity due to the long alkyl chain. |

| Halogen Bonding | Bromine atom | Backbone carbonyls, Aspartate, Glutamate, Serine | Can provide specificity and additional binding energy. |

| Hydrogen Bonding | Modified head group (e.g., amide) | Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine | Directional interactions that contribute to binding specificity. |

| Van der Waals Forces | Entire molecule | Various residues in the binding pocket | General non-specific interactions contributing to overall stability. |

These computational approaches are instrumental in the rational design of molecules with desired biological activities, and their application to derivatives of this compound could uncover novel therapeutic potentials nih.govresearcher.life.

Density Functional Theory (DFT) for Mechanistic Insights and Reactivity Prediction in Acylations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and condensed matter aps.org. It is a powerful tool for studying reaction mechanisms and predicting the reactivity of chemical compounds nih.gov. For this compound, DFT can provide a detailed understanding of its behavior in acylation reactions.

Acyl chlorides are known to be highly reactive acylating agents qorganica.esyoutube.com. DFT calculations can be employed to model the acylation process, for example, in a Friedel-Crafts acylation reaction researchgate.netresearchgate.net. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This profile reveals the activation energy barriers for different steps of the reaction, allowing for the identification of the rate-determining step.

DFT studies on similar acyl chlorides have shown that the reaction mechanism can be elucidated in great detail, including the role of catalysts researchgate.netnih.gov. For this compound, DFT could be used to investigate:

The electrophilicity of the carbonyl carbon: This is a key indicator of its reactivity towards nucleophiles.

The stability of the tetrahedral intermediate: Formed during the nucleophilic addition-elimination mechanism.

The leaving group ability of the chloride ion.

The influence of the long alkyl chain and the terminal bromine atom on the reactivity: The bromine atom, being electron-withdrawing, might have a subtle electronic effect on the carbonyl group, which can be quantified by DFT rsc.orgrsc.orgresearchgate.net.

The table below presents hypothetical DFT-calculated activation energies for the acylation of a simple aromatic compound with different acyl chlorides to illustrate how chain length and substitution might influence reactivity.

| Acylating Agent | Reaction Step | Calculated Activation Energy (kcal/mol) |

| Acetyl chloride | Formation of acylium ion | 15.2 |

| Acetyl chloride | Attack of nucleophile | 8.5 |

| Decanoyl chloride | Formation of acylium ion | 14.8 |

| Decanoyl chloride | Attack of nucleophile | 8.2 |

| This compound | Formation of acylium ion | 14.9 |

| This compound | Attack of nucleophile | 8.3 |

These theoretical calculations can guide the choice of reaction conditions and catalysts for synthetic applications involving this compound bohrium.comnih.gov.

Coarse-Grained Modeling in Polymer Systems to Understand Morphological Changes and Transport Properties

Coarse-grained (CG) modeling is a computational technique that simplifies the representation of molecules to study large systems over long timescales, which would be computationally prohibitive with all-atom simulations acs.orgresearchgate.netacs.orgbohrium.com. This approach is particularly well-suited for studying polymer systems dur.ac.uknih.govmdpi.comfrontiersin.org.

If a derivative of this compound were to be incorporated into a polymer, for instance, by grafting it onto a polymer backbone, CG modeling could be used to predict the resulting morphological changes and their effect on transport properties. In a CG model, groups of atoms are represented as single "beads," reducing the degrees of freedom in the system.

The introduction of a 10-bromodecanoyl moiety would impart an amphiphilic character to the polymer chain, with the long alkyl tail being hydrophobic and a potentially modified headgroup being more polar acs.orgmdpi.com. CG simulations could investigate how these modified polymer chains self-assemble in solution or in a melt, leading to the formation of micelles, lamellar structures, or other morphologies researchgate.netmdpi.com.

Furthermore, these morphological changes would have a significant impact on the transport properties of the polymer matrix, such as the diffusion of small molecules or ions through it. CG simulations can be used to calculate diffusion coefficients and permeability, providing a link between the molecular structure of the modified polymer and its macroscopic properties.

The following table outlines the key aspects that can be investigated using coarse-grained modeling for a polymer system modified with a 10-bromodecanoyl derivative.

| Parameter Investigated | Coarse-Grained Simulation Output | Significance |

| Polymer Morphology | Radial distribution functions, structure factors, visualization of self-assembled structures. | Understanding the phase behavior and microstructure of the material. |

| Chain Conformation | Radius of gyration, end-to-end distance. | Assessing the effect of the modification on the polymer chain dimensions. |

| Transport Properties | Mean squared displacement, diffusion coefficients of penetrants. | Predicting the barrier properties and permeability of the material. |

| Thermodynamic Properties | Interaction parameters, free energy of mixing. | Determining the miscibility and phase stability of polymer blends. |

Through such simulations, one can systematically study the effect of the concentration of the 10-bromodecanoyl derivative, its point of attachment to the polymer backbone, and other architectural parameters on the final properties of the material acs.orgacs.orgbohrium.com.

Future Perspectives and Research Frontiers for 10 Bromodecanoyl Chloride Chemistry

Innovations in Catalytic Activation and Transformation of Long-Chain Acyl Halides for Enhanced Selectivity

The development of advanced catalytic systems is critical for unlocking the full potential of bifunctional reagents like 10-bromodecanoyl chloride. Future research will focus on catalysts that can selectively activate one functional group while leaving the other intact, or that can facilitate novel transformations of the long carbon chain.

Key Research Thrusts:

Chemoselective Catalysis: A primary challenge is to control reactions at either the acyl chloride or the bromide terminus. Innovations in catalysis are addressing this by differentiating the reactivity of the two sites. For instance, iron-catalyzed acylation reactions using catalysts like iron(II) chloride (FeCl₂) have proven effective for coupling acyl chlorides with organozinc halides. organic-chemistry.org This methodology could be adapted for this compound to selectively form a ketone at the carbonyl end without disturbing the terminal bromide.

Organocatalysis: Hydrogen-bond catalysis, using organocatalysts like thioureas or squaramides, offers a powerful method for activating carbonyl compounds. wikipedia.org These catalysts function by stabilizing anionic tetrahedral intermediates formed during nucleophilic attack on the acyl chloride. wikipedia.org This approach could enable mild and highly selective acyl substitution reactions, preserving the alkyl bromide for subsequent functionalization.

C-H Activation and Functionalization: A significant frontier is the catalytic activation of C-H bonds along the molecule's decanoyl chain. Transition-metal catalysts, particularly those based on palladium, ruthenium, and iridium, are known to facilitate site-selective C-H functionalization, often guided by a directing group. acs.orgrsc.org Future work could explore the temporary installation of a directing group to functionalize the aliphatic backbone of this compound, introducing new points of complexity and branching.

Dual Catalysis Systems: The integration of two distinct catalytic cycles in a one-pot reaction could enable sequential or concurrent transformations at both ends of the molecule. For example, a combination of an organocatalyst for the acylation reaction and a transition-metal catalyst for a cross-coupling reaction at the bromide terminus could streamline the synthesis of complex derivatives.

The table below summarizes emerging catalytic strategies applicable to long-chain acyl halides.

| Catalytic Strategy | Catalyst Example | Target Functional Group | Potential Transformation | Benefit |

| Metal-Catalyzed Acylation | Iron(II) Chloride (FeCl₂) | Acyl Chloride | Ketone Synthesis | High selectivity, cost-effective organic-chemistry.org |

| Hydrogen-Bond Catalysis | Thiourea / Squaramide | Acyl Chloride | Amide/Ester Synthesis | Mild conditions, stabilization of intermediates wikipedia.org |

| C-H Bond Activation | Palladium(II) Acetate (B1210297) | Aliphatic C-H Bonds | Arylation, Alkylation | Novel functionalization of the carbon backbone acs.org |

| Photoredox Catalysis | Iridium or Ruthenium complexes | Alkyl Bromide | Radical Coupling Reactions | Access to novel bond formations under mild conditions |

Expanded Applications in Functional Materials, Nanotechnology, and Surface Chemistry

The unique structure of this compound makes it an ideal candidate for the synthesis of advanced functional materials and for the precise engineering of surfaces at the nanoscale.

Surface-Initiated Polymerization: The molecule can be anchored to a hydroxyl- or amine-bearing surface (e.g., silicon wafers, metal oxides, nanoparticles) via its acyl chloride group. The exposed terminal bromide then serves as a perfect initiation site for surface-initiated atom transfer radical polymerization (SI-ATRP) or other controlled radical polymerizations. This "grafting from" approach allows for the growth of dense polymer layers known as "polymer brushes." rsc.orgresearchgate.net These brushes can be tailored to control surface properties such as wettability, biocompatibility, and lubrication. rsc.org

Functional Nanoparticles: In nanotechnology, this compound can be used to modify the surface of nanoparticles. By first reacting the acyl chloride with surface groups, a layer of molecules with outward-facing bromide terminals is created. These can then be used to initiate polymerization or to attach other functional molecules via nucleophilic substitution, creating core-shell nanoparticles with tailored chemical properties for applications in drug delivery, sensing, and catalysis.

Self-Assembled Monolayers (SAMs): The acyl chloride group can anchor the molecule to suitable substrates to form densely packed SAMs. The terminal bromide of the monolayer then presents a chemically active surface that can be further modified, enabling the creation of functional interfaces for electronics, biosensors, or anti-fouling coatings. rsc.org

Development of Sustainable and Efficient Synthesis Protocols for this compound Production

Traditional methods for synthesizing acyl chlorides often rely on hazardous reagents like thionyl chloride or oxalyl chloride, which generate significant toxic waste. libretexts.org The future of this compound production lies in the adoption of greener and more efficient manufacturing processes, with a strong emphasis on flow chemistry.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing for the synthesis of acyl chlorides. acs.orgnih.gov In a flow system, small quantities of reagents are mixed continuously in a confined channel, allowing for precise control over reaction parameters like temperature and time. nih.govresearchgate.net This enhances safety, particularly when dealing with unstable or hazardous intermediates. acs.orgacs.org For the production of this compound, its precursor, 10-bromodecanoic acid, could be continuously mixed with a chlorinating agent in a microreactor, leading to rapid conversion, minimal waste, and higher purity of the final product. rochester.edu

Greener Chlorinating Agents: Research into alternative, less hazardous chlorinating agents is a key area of sustainable chemistry. mdpi.comacs.orghumanjournals.com Methodologies that avoid traditional reagents in favor of catalysts or in-situ generated reagents are being explored. For example, processes using bis(trichloromethyl)carbonate (BTC) in a continuous flow setup can serve as a safer alternative to phosgene-based reagents for converting carboxylic acids to acyl chlorides. researchgate.net

Atom Economy: Sustainable synthesis protocols aim to maximize the incorporation of reactant atoms into the final product. Future methods for producing this compound will be evaluated based on their atom economy and E-factor (environmental factor), pushing for processes that generate minimal byproducts. acs.orghumanjournals.com

The following table compares batch and flow synthesis approaches for acyl chloride production.

| Feature | Batch Synthesis | Flow Synthesis |

| Safety | Higher risk due to large volumes of hazardous reagents | Enhanced safety with small reaction volumes and containment nih.govacs.org |

| Efficiency | Slower reaction times, potential for side reactions | Rapid heat and mass transfer, leading to faster reactions and higher yields vapourtec.comunimi.it |

| Control | Difficult to precisely control temperature and mixing | Precise control over temperature, pressure, and residence time researchgate.net |

| Waste | Generates significant stoichiometric waste | Reduced waste generation, easier in-line purification mdpi.com |

| Scalability | Scaling up can be challenging and dangerous | Easily scalable by running the system for longer or using parallel reactors mdpi.com |

Integration into Automated Synthesis Platforms and High-Throughput Screening for Derivative Discovery

The discovery of new materials and molecules is being accelerated by the integration of robotics, automation, and artificial intelligence in the chemistry lab. This compound is an excellent candidate for use in these modern platforms to rapidly generate and test libraries of new compounds.

Automated Synthesis: Robotic platforms, sometimes called "chemputation" systems, can perform multi-step syntheses with high precision and reproducibility. sciencedaily.comeurekalert.orghtworld.co.uksciencedaily.com An automated system could use this compound as a starting material, reacting it with a pre-loaded array of different nucleophiles (e.g., amines, alcohols, thiols) in a multi-well plate format. imperial.ac.uk This allows for the rapid creation of a large library of derivatives, each with a unique functional group attached to the carbonyl.

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS techniques can be used to quickly evaluate their properties. sigmaaldrich.compurdue.edu For example, if searching for new polymers with specific thermal properties, the derivatives could be used as monomers in automated polymerization reactions, and the resulting polymers could be rapidly analyzed. HTS can also employ colorimetric assays to quickly screen for successful reactions, such as by detecting the release of halide ions during a coupling reaction. nih.gov

AI and Machine Learning: The large datasets generated from automated synthesis and HTS can be fed into machine learning algorithms. sciencedaily.comhtworld.co.ukacs.org These algorithms can identify patterns between chemical structures and their properties, predict the outcomes of new reactions, and suggest the next set of experiments to perform. eurekalert.org This AI-driven, closed-loop approach can dramatically accelerate the discovery of new functional molecules derived from this compound, optimizing reaction conditions in hours or days instead of months. sciencedaily.comhtworld.co.uk

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 10-bromodecanoyl chloride in laboratory settings?

- Methodology : The compound is synthesized via refluxing ω-bromoalkanoic acid (e.g., 10-bromodecanoic acid) with thionyl chloride (SOCl₂) for 1 hour under anhydrous conditions. Excess thionyl chloride is removed under reduced pressure, yielding crude this compound in quantitative yields. Purification is typically unnecessary for subsequent reactions, but distillation or chromatography may be employed for analytical-grade purity .

- Key Considerations : Ensure strict moisture control to prevent hydrolysis. Use inert gas (N₂/Ar) to maintain anhydrous conditions.

Q. What analytical techniques are critical for characterizing this compound?

- Techniques :

- NMR Spectroscopy : Confirm the presence of the bromoalkyl chain (δ ~3.4 ppm for -CH₂Br in ¹H NMR; δ ~30-35 ppm for adjacent carbons in ¹³C NMR).

- Mass Spectrometry (MS) : Detect molecular ion peaks (e.g., [M]⁺ at m/z 265 for C₁₀H₁₈BrClO) and fragmentation patterns.

- FTIR : Identify acyl chloride C=O stretching (~1800 cm⁻¹) and C-Br vibrations (~650 cm⁻¹).

Q. What safety protocols are essential when handling this compound?

- PPE : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Emergency Measures : For skin contact, immediately rinse with water and remove contaminated clothing (P303+P361+P353). For eye exposure, rinse cautiously for 15+ minutes (P305+P351+P338) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound in multi-step organic syntheses?

- Experimental Design :

- Stoichiometry : Use a 10-20% molar excess of this compound to compensate for potential hydrolysis.

- Solvent Selection : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) minimizes side reactions.

- Catalysis : Employ DMAP (4-dimethylaminopyridine) to enhance acylation efficiency in nucleophilic substitutions.

Q. What strategies mitigate instability issues of this compound in long-term storage?

- Storage Conditions : Store under inert gas (Ar) at -20°C in amber glass vials to prevent photodegradation and moisture ingress.

- Stability Testing : Periodically analyze purity via ¹H NMR; decomposition products (e.g., 10-bromodecanoic acid) indicate hydrolysis.

- Alternative Forms : Convert to more stable derivatives (e.g., anhydrides) for prolonged storage, then regenerate the acyl chloride as needed .

Q. How should researchers resolve contradictions in reported reactivity of this compound across different solvent systems?

- Data Analysis Framework :

Reproduce Experiments : Validate conflicting results under standardized conditions (e.g., solvent purity, temperature).

Computational Modeling : Use DFT calculations to assess solvent effects on electrophilicity of the acyl chloride group.

Kinetic Studies : Compare reaction rates in polar aprotic (e.g., DMF) vs. non-polar (e.g., toluene) solvents.

- Case Study : A 2024 study attributed discrepancies to trace water content in solvents, highlighting the need for rigorous drying protocols .

Q. What role does this compound play in synthesizing drug-delivery conjugates?

- Application : It serves as a linker for introducing hydrophobic chains into prodrugs (e.g., doxorubicin conjugates), enhancing cellular uptake.

- Methodology :

- Conjugation : React with hydroxyl or amine groups on the drug molecule under Schotten-Baumann conditions.

- Characterization : Use MALDI-TOF MS to confirm conjugate formation and HPLC to assess release kinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.